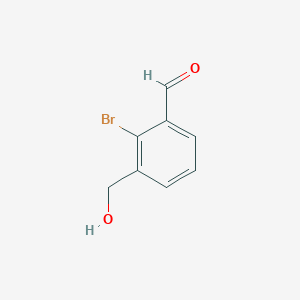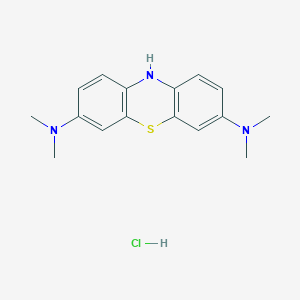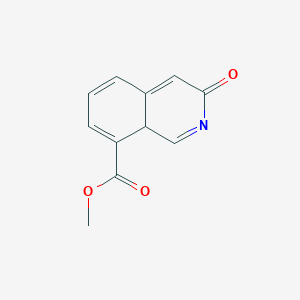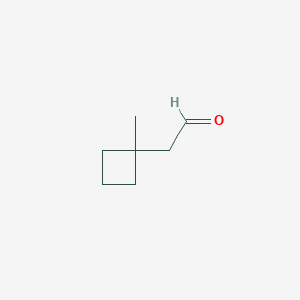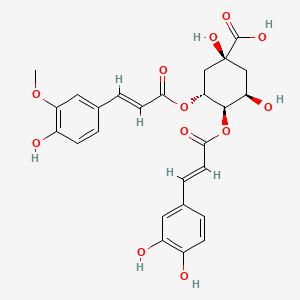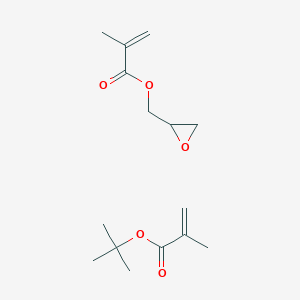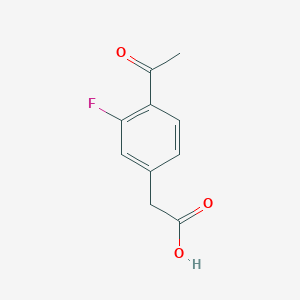
(S)-1-Tert-butyl 2-ethyl 4-methylenepyrrolidine-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-Tert-butyl 2-ethyl 4-methylenepyrrolidine-1,2-dicarboxylate is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a tert-butyl group, an ethyl group, and a methylene group attached to a pyrrolidine ring. Its stereochemistry is denoted by the (S) configuration, indicating its specific three-dimensional arrangement.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Tert-butyl 2-ethyl 4-methylenepyrrolidine-1,2-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of tert-butyl 2-ethylpyrrolidine-1,2-dicarboxylate with a methylene donor under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a suitable solvent, such as tetrahydrofuran (THF), at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
化学反応の分析
Types of Reactions
(S)-1-Tert-butyl 2-ethyl 4-methylenepyrrolidine-1,2-dicarboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where the methylene group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in THF for deprotonation followed by nucleophilic attack.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
(S)-1-Tert-butyl 2-ethyl 4-methylenepyrrolidine-1,2-dicarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of (S)-1-Tert-butyl 2-ethyl 4-methylenepyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- (S)-1-Tert-butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate
- 2,2’-Methylenebis(4-methyl-6-tert-butylphenol)
Uniqueness
(S)-1-Tert-butyl 2-ethyl 4-methylenepyrrolidine-1,2-dicarboxylate is unique due to its specific stereochemistry and the presence of both tert-butyl and ethyl groups, which confer distinct chemical and physical properties compared to similar compounds .
特性
CAS番号 |
453524-59-9 |
|---|---|
分子式 |
C13H21NO4 |
分子量 |
255.31 g/mol |
IUPAC名 |
1-O-tert-butyl 2-O-ethyl (2S)-4-methylidenepyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C13H21NO4/c1-6-17-11(15)10-7-9(2)8-14(10)12(16)18-13(3,4)5/h10H,2,6-8H2,1,3-5H3/t10-/m0/s1 |
InChIキー |
DPPXZBFJGOVYMW-JTQLQIEISA-N |
異性体SMILES |
CCOC(=O)[C@@H]1CC(=C)CN1C(=O)OC(C)(C)C |
正規SMILES |
CCOC(=O)C1CC(=C)CN1C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-2-ethyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine](/img/structure/B12338997.png)
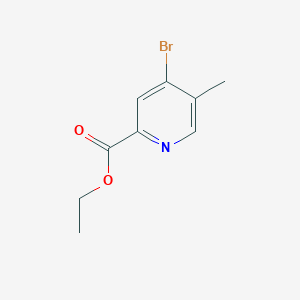
![3a,7-Dihydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B12339016.png)
